molecular formula C18H19N5O4 B2822943 1,3-Dimethyl-8-[4-(2-oxopropoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione CAS No. 946225-70-3

1,3-Dimethyl-8-[4-(2-oxopropoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]puri ne-2,4-dione

Cat. No.: B2822943
CAS No.: 946225-70-3
M. Wt: 369.381
InChI Key: UKBZOKGEYHRJFU-UHFFFAOYSA-N
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Description

1,3-Dimethyl-8-[4-(2-oxopropoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-8-[4-(2-oxopropoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazolidine Ring: This step involves the cyclization of appropriate diamines with carbonyl compounds under acidic or basic conditions.

    Introduction of the Purine Moiety: The purine ring is introduced through a condensation reaction with a suitable purine precursor.

    Attachment of the Phenyl Group: The phenyl group is attached via a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the phenyl group with 2-oxopropanoic acid under acidic conditions to form the oxopropoxy group.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of catalysts to lower reaction temperatures and times.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-8-[4-(2-oxopropoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,3-Dimethyl-8-[4-(2-oxopropoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-8-[4-(2-oxopropoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-8-phenyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione: Lacks the oxopropoxy group, which may affect its reactivity and biological activity.

    1,3-Dimethyl-8-[4-(methoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione: Contains a methoxy group instead of the oxopropoxy group, leading to different chemical properties.

Uniqueness

1,3-Dimethyl-8-[4-(2-oxopropoxy)phenyl]-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione is unique due to the presence of the oxopropoxy group, which can influence its chemical reactivity and biological interactions. This structural feature may enhance its potential as a therapeutic agent or a precursor for the synthesis of novel compounds.

Properties

IUPAC Name

2,4-dimethyl-6-[4-(2-oxopropoxy)phenyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4/c1-11(24)10-27-13-6-4-12(5-7-13)22-8-9-23-14-15(19-17(22)23)20(2)18(26)21(3)16(14)25/h4-7H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBZOKGEYHRJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=CC=C(C=C1)N2CCN3C2=NC4=C3C(=O)N(C(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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